1,2-Dihydronaphthalene

Oxidation Chemistry Reaction Mechanisms Epoxidation

1,2-Dihydronaphthalene (1,2-DHN, CAS 447-53-0) is a partially saturated bicyclic hydrocarbon with the molecular formula C10H10, classified as a cyclic olefin. It is a colorless liquid with a density of 0.99 g/mL, a boiling point of 89 °C (at 16 mmHg), and a melting point of -8 °C.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 447-53-0
Cat. No. B1214177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydronaphthalene
CAS447-53-0
Synonyms1,2-dihydronaphthalene
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C=C1
InChIInChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2
InChIKeyKEIFWROAQVVDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydronaphthalene (CAS 447-53-0): A Chemical Baseline for Scientific Procurement and Research


1,2-Dihydronaphthalene (1,2-DHN, CAS 447-53-0) is a partially saturated bicyclic hydrocarbon with the molecular formula C10H10, classified as a cyclic olefin . It is a colorless liquid with a density of 0.99 g/mL, a boiling point of 89 °C (at 16 mmHg), and a melting point of -8 °C . As a key intermediate in the dehydrogenation/hydrogenation pathways of hydroaromatic systems, it occupies a unique position in the tetralin-naphthalene network [1]. Its structure features an isolated, reactive double bond adjacent to an aromatic ring, which underpins its distinct reactivity compared to other dihydronaphthalene isomers.

1,2-Dihydronaphthalene vs. 1,4-Dihydronaphthalene and Tetralin: Why In-Class Substitution is Scientifically Unsound


Selecting a dihydronaphthalene isomer or a related hydroaromatic like tetralin as a generic substitute for 1,2-dihydronaphthalene can lead to experimental failure or process inefficiency. The 1,2-isomer differs fundamentally from its 1,4-isomer in both thermodynamic stability [1] and autoxidation mechanism [2]. While 1,4-dihydronaphthalene undergoes oxidation via hydrogen abstraction, 1,2-dihydronaphthalene reacts via addition to its reactive double bond, yielding entirely different product profiles [2]. Furthermore, in catalytic systems, the choice of isomer alters the reaction pathway: on certain catalysts, the 1,2-isomer is the primary intermediate, while the 1,4-isomer is only a minor byproduct [3]. This section quantifies these critical differences to guide informed procurement.

Quantitative Differentiation of 1,2-Dihydronaphthalene: A Product-Specific Evidence Guide for Scientific Selection


Autoxidation Mechanism and Epoxide Yields: 1,2-Dihydronaphthalene vs. 1,4-Dihydronaphthalene

In a direct head-to-head autoxidation study, 1,2-dihydronaphthalene and 1,4-dihydronaphthalene exhibited fundamentally different oxidation mechanisms, leading to distinct product outcomes. The 1,2-isomer yields epoxide as a key intermediate, while the 1,4-isomer does not follow this pathway due to its preference for hydrogen abstraction. Co-oxidation experiments of the two isomers resulted in a high conversion into an epoxide, demonstrating the unique ability of the 1,2-isomer to form this valuable functional group [1].

Oxidation Chemistry Reaction Mechanisms Epoxidation

Catalytic Enantioselective Epoxidation Performance of 1,2-Dihydronaphthalene

1,2-Dihydronaphthalene serves as a validated benchmark substrate for evaluating novel chiral epoxidation catalysts. In a study with a polymer-supported chiral Salen-Mn(III) catalyst, epoxidation of 1,2-DHN proceeded with an enantiomeric excess (ee) of 46% using aqueous sodium hypochlorite [1]. In a separate solvent-dependent study with chiral Ruthenium(II) Schiff base catalysts, enantioselective epoxidation of 1,2-DHN was achieved, with the enantioselectivity and chemical conversion being highly tunable by solvent choice (acetonitrile, dichloromethane, fluorobenzene) [2].

Asymmetric Catalysis Epoxidation Chiral Synthesis

Selective Catalytic Synthesis of 1,2-Dihydronaphthalenes via Cobalt-Carbene Radical Intermediates

A cobalt(III)-catalyzed method enables the synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. The reaction proceeds via a cobalt(III)-carbene radical and an ortho-quinodimethane (o-QDM) intermediate. Under optimized conditions, the parent 1,2-dihydronaphthalene product was obtained in 81% isolated yield [1]. This method is specific to the 1,2-isomer scaffold and provides access to a range of substituted derivatives, with yields for substrates bearing an R2 = COOEt substituent reaching approximately 70–90% [1].

Catalysis C-H Activation Radical Chemistry

Kinetic Behavior in Tetralin/Naphthalene Dehydrogenation Networks

In gas-phase studies over iron catalysts at 400 °C, 1,2-dihydronaphthalene is the critical intermediate in the dehydrogenation of tetralin to naphthalene [1]. The kinetics of the tetralin/1,2-DHN/naphthalene system follow heterogeneous, zero-order rate laws [2]. 1,2-DHN is also an intermediate in the hydrodenitrogenation of 1-naphthylamine over sulfided NiMo/Al2O3 catalysts between 300-350 °C [3].

Kinetics Hydrogen Transfer Catalysis

Thermal Stability and Polymerization of 1,2-Dihydronaphthalene vs. In-Class Analogs

Polymers derived from 1,2-dihydronaphthalene exhibit unusual thermal stability. The homopolymer is a colorless powder that shows no sign of melting at 250 °C and chars only at a point somewhat below red heat [1]. This behavior is distinct from polymers of the 1,4-isomer, which are known to form unsaturated polyesters with ethylene glycol [2].

Polymer Chemistry Thermal Stability Materials Science

Synthetic Yield and Purity: 1,2-Dihydronaphthalene via Tetralin Oxidation vs. Other Routes

An industrial dehydration process for synthesizing 1,2-dihydronaphthalene from alpha-tetralol (derived from tetralin oxidation) achieves high purity and yield. Vapor-phase dehydration over an alumina-bearing catalyst at 290-350 °C yields a product of approximately 98% purity after a simple extraction step [1]. This route is advantageous over older methods, which required expensive reagents like elemental sodium and produced a mixture of 1,2- and 1,4-dihydronaphthalene isomers, necessitating further separation [1].

Organic Synthesis Process Chemistry Dehydration

Optimal Application Scenarios for 1,2-Dihydronaphthalene (CAS 447-53-0) Based on Quantified Differentiation


Asymmetric Epoxidation Catalyst Development and Benchmarking

1,2-Dihydronaphthalene is an ideal substrate for developing and benchmarking new chiral epoxidation catalysts. Its established performance with various catalyst systems—providing enantiomeric excesses in the ~46% range for supported Salen-Mn(III) complexes [1]—allows for direct comparison of new catalysts against literature precedents. Its intermediate reactivity between simple styrenes and more complex olefins makes it a challenging yet manageable test substrate for optimizing reaction conditions and solvent systems [2].

Synthesis of Substituted 1,2-Dihydronaphthalene Derivatives via Catalytic C-H Activation

For researchers utilizing modern C-H functionalization strategies, 1,2-DHN and its precursors are valuable starting points. The cobalt(III)-catalyzed synthesis from o-styryl N-tosyl hydrazones provides access to a broad range of substituted 1,2-dihydronaphthalenes in high yields (70-90% for COOEt-substituted derivatives) [3]. This methodology offers a selective and efficient route to complex molecular architectures that are inaccessible via classical methods.

Model Substrate for Hydrogen Transfer and Hydrotreating Kinetic Studies

1,2-Dihydronaphthalene is the essential intermediate for accurate kinetic modeling of hydroaromatic systems. Studies on tetralin dehydrogenation over iron catalysts have established that 1,2-DHN is the primary intermediate, with its formation and consumption governed by well-defined, zero-order rate laws [4]. Any study aiming to model coal liquefaction, hydrogen storage, or hydrotreating processes must use 1,2-DHN to correctly represent the dominant reaction pathway.

Monomer for Thermally Stable, Infusible Polymers

When designing polymers with high thermal resistance and infusibility, 1,2-dihydronaphthalene is the monomer of choice over its 1,4-isomer. The homopolymer of 1,2-DHN demonstrates no melting point up to 250 °C and chars only at extremely high temperatures [5]. This distinct property profile is ideal for applications requiring materials that maintain structural integrity under extreme thermal stress.

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